molecular formula C17H15ClN2O B2744788 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 24946-86-9

4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B2744788
CAS No.: 24946-86-9
M. Wt: 298.77
InChI Key: BKIHJPWFXBXXSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

Biological Activity

4-Chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its unique substitution pattern, which may confer distinct biological activities. The compound features a chloro group and an indole moiety, which are known for their roles in various pharmacological effects. Its structure can be represented as follows:

4 Chloro N 2 1H indol 3 yl ethyl benzamide\text{4 Chloro N 2 1H indol 3 yl ethyl benzamide}

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may inhibit the activity of certain enzymes linked to cancer cell proliferation and modulate inflammatory responses .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, the compound displayed an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating effective cytotoxicity .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
MCF-710
A549 (Lung)15
HeLa (Cervical)12

Antiviral Properties

In addition to its anticancer effects, this compound has been investigated for its antiviral potential. Studies suggest that the compound may inhibit viral replication by interfering with viral protein synthesis and cellular entry mechanisms. This positions it as a candidate for further development in antiviral therapies .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating diseases characterized by chronic inflammation. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be harnessed for therapeutic purposes in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug discovery:

  • Induction of Apoptosis : A study evaluated the compound's ability to induce apoptosis in human cancer cells. The results indicated a dose-dependent increase in apoptotic markers, supporting its role as an anticancer agent .
  • Synergistic Effects : In combination therapy with other chemotherapeutic agents, this compound showed enhanced efficacy against resistant cancer cell lines, suggesting potential for overcoming drug resistance .
  • Metabolic Pathway Studies : Investigations into the metabolic pathways of this compound revealed that it undergoes biotransformation via cytochrome P450 enzymes, leading to active metabolites that contribute to its biological effects .

Properties

IUPAC Name

4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c18-14-7-5-12(6-8-14)17(21)19-10-9-13-11-20-16-4-2-1-3-15(13)16/h1-8,11,20H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIHJPWFXBXXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324025
Record name 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24946-86-9
Record name 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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